molecular formula C19H22ClN B14586708 N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride CAS No. 61433-05-4

N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride

Cat. No.: B14586708
CAS No.: 61433-05-4
M. Wt: 299.8 g/mol
InChI Key: NGJAJZXAACCENF-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is a chemical compound known for its unique structure and properties It is an organic salt that features a quaternary ammonium group attached to an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride typically involves the quaternization of 10-methylanthracene with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{10-Methylanthracene} + \text{Trimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quaternary ammonium group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or hydroxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various anthracene-based compounds.

Scientific Research Applications

N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound can be used in studies involving DNA binding and interactions due to its planar structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride exerts its effects involves its interaction with molecular targets such as DNA and proteins. The quaternary ammonium group facilitates binding to negatively charged biomolecules, while the anthracene moiety can intercalate into DNA strands, affecting their structure and function. This dual interaction can influence various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.

    Tetramethylammonium hydroxide: Another quaternary ammonium compound with a hydroxide counterion.

Uniqueness

N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or planar structures.

Properties

CAS No.

61433-05-4

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

trimethyl-[(10-methylanthracen-9-yl)methyl]azanium;chloride

InChI

InChI=1S/C19H22N.ClH/c1-14-15-9-5-7-11-17(15)19(13-20(2,3)4)18-12-8-6-10-16(14)18;/h5-12H,13H2,1-4H3;1H/q+1;/p-1

InChI Key

NGJAJZXAACCENF-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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